molecular formula C20H21ClFN5O3 B2836305 2-[(2-Chloro-6-fluorophenyl)methyl]-6-(3-methoxypropyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione CAS No. 876902-40-8

2-[(2-Chloro-6-fluorophenyl)methyl]-6-(3-methoxypropyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione

Cat. No.: B2836305
CAS No.: 876902-40-8
M. Wt: 433.87
InChI Key: CTRALUGLNUSOPY-UHFFFAOYSA-N
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Description

2-[(2-Chloro-6-fluorophenyl)methyl]-6-(3-methoxypropyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione is a synthetic organic compound that belongs to the class of purine derivatives. This compound is characterized by its complex structure, which includes a purine core substituted with various functional groups, including chloro, fluoro, methoxy, and methyl groups. These substitutions confer unique chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Chloro-6-fluorophenyl)methyl]-6-(3-methoxypropyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloro-6-fluorobenzyl chloride, 3-methoxypropylamine, and 4,7-dimethylpurine.

    Formation of Intermediate: The first step involves the reaction of 2-chloro-6-fluorobenzyl chloride with 3-methoxypropylamine to form an intermediate compound.

    Cyclization: The intermediate is then subjected to cyclization with 4,7-dimethylpurine under specific conditions, such as the presence of a base (e.g., potassium carbonate) and a solvent (e.g., dimethylformamide), to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity, using large-scale reactors, and implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Chloro-6-fluorophenyl)methyl]-6-(3-methoxypropyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The chloro and fluoro groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups replacing the chloro or fluoro groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, 2-[(2-Chloro-6-fluorophenyl)methyl]-6-(3-methoxypropyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione is studied for its potential biological activities. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. Its ability to interact with specific biological targets could lead to the development of new treatments for diseases.

Industry

In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its unique properties make it valuable for various applications.

Mechanism of Action

The mechanism of action of 2-[(2-Chloro-6-fluorophenyl)methyl]-6-(3-methoxypropyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-[(2-Chloro-6-fluorophenyl)methyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione: Lacks the 3-methoxypropyl group.

    2-[(2-Chloro-6-fluorophenyl)methyl]-6-(3-hydroxypropyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione: Contains a hydroxy group instead of a methoxy group.

Uniqueness

The presence of the 3-methoxypropyl group in 2-[(2-Chloro-6-fluorophenyl)methyl]-6-(3-methoxypropyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione distinguishes it from similar compounds. This substitution can significantly influence the compound’s chemical reactivity, biological activity, and overall properties, making it unique and potentially more effective for certain applications.

Properties

IUPAC Name

2-[(2-chloro-6-fluorophenyl)methyl]-6-(3-methoxypropyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClFN5O3/c1-12-10-26-16-17(23-19(26)25(12)8-5-9-30-3)24(2)20(29)27(18(16)28)11-13-14(21)6-4-7-15(13)22/h4,6-7,10H,5,8-9,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTRALUGLNUSOPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1CCCOC)N(C(=O)N(C3=O)CC4=C(C=CC=C4Cl)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClFN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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